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[1,3,5]triazin-4(3H)-one

Cat. No.: B1436486

Compound Name:

An In-Depth Technical Guide to 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one: Synthesis,
Characterization, and Therapeutic Horizons

Abstract

This technical guide provides a comprehensive review of 2-(Methylthio)pyrazolo[1,5-a]triazin-
4(3H)-one (CAS No: 54346-18-8), a heterocyclic compound of significant interest in medicinal
chemistry. As a key structural analog of biogenic purines, the pyrazolo[1,5-a]triazine scaffold
serves as a privileged core for the design of novel therapeutic agents. This document details
advanced synthetic methodologies, including a highly efficient microwave-assisted one-pot
protocol, and provides a thorough analysis of the compound's spectroscopic characteristics.
The primary focus is directed towards its role as a crucial intermediate in the development of
potent enzyme inhibitors, particularly targeting Thymidine Phosphorylase (TP), an enzyme
implicated in cancer progression and angiogenesis. By synthesizing field-proven experimental
data with mechanistic insights, this guide serves as an essential resource for researchers and
professionals engaged in drug discovery and development.

Introduction: A Scaffold of Therapeutic Promise

The quest for novel therapeutic agents frequently involves the strategic design of molecules
that can mimic endogenous structures to modulate biological pathways. The pyrazolo[1,5-a][1]
[2][3]triazine system, a nitrogen-rich heterocyclic core, has emerged as a compelling
bioisosteric substitute for natural purines like adenine and guanine.[2][4] This structural
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similarity allows compounds based on this scaffold to interact with a wide array of biological
targets, leading to their investigation as kinase inhibitors, antiviral agents, and anticancer
therapeutics.[2][4]

Within this promising class of compounds lies 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.
With the molecular formula CeHsN4OS and a molecular weight of approximately 182.21 g/mol ,
this molecule is not only a subject of academic interest but also a versatile building block for
the synthesis of more complex, biologically active derivatives.[1] Its strategic importance is
particularly pronounced in the development of enzyme inhibitors, where the 2-methylthio group
serves as a stable and modifiable handle for structure-activity relationship (SAR) studies. This
guide will elucidate the synthesis, properties, and significant therapeutic potential stemming
from this core structure.
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Caption: Logical relationship of the core compound to its key attributes.

Chemical Synthesis: From Conventional to
Advanced Protocols

The construction of the pyrazolo[1,5-a][1][2][3]triazine nucleus is typically achieved by
annulating the triazine ring onto a pre-formed pyrazole scaffold.[5] The synthesis of 2-
(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one has evolved from traditional multi-step procedures
to highly streamlined, modern protocols.
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Conventional Multi-Step Synthesis

The classical approach involves a three-step sequence that is robust but can be time-
consuming and require purification of intermediates.

o Thiourea Formation: The synthesis begins with the reaction of a 5-aminopyrazole precursor
with an acyl isothiocyanate, such as ethoxycarbonyl isothiocyanate. This reaction forms a
key N-ethoxycarbonyl-N'-(pyrazol-3-yl) thiourea intermediate. The causality here is the
nucleophilic attack of the pyrazole's amino group on the electrophilic carbon of the
isothiocyanate.

o Base-Mediated Cyclization: The thiourea intermediate is then subjected to base-catalyzed
intramolecular cyclization.[4] Strong bases like sodium ethoxide or sodium hydroxide
promote the deprotonation of the pyrazole ring nitrogen and the thiourea amide, facilitating a
cyclocondensation reaction that expels ethanol (or water) to form the 2-thioxo-1H-
pyrazolo[1,5-a][1][2][3]triazin-4-0ne ring system.[3][4]

¢ S-Methylation: The final step is the selective alkylation of the sulfur atom. The 2-thioxo
intermediate is treated with an electrophilic methyl source, typically methyl iodide (Mel), in
the presence of a base like sodium hydroxide.[3][4] The base generates a thiolate anion,
which is a soft nucleophile and readily attacks the methyl iodide to yield the target 2-
(methylthio) product.

Advanced Synthesis: Microwave-Assisted Sequential
One-Pot Protocol

To overcome the limitations of the conventional method, a highly efficient, microwave-assisted,
one-pot sequential synthesis has been developed.[3] This protocol represents a significant
advancement in terms of sustainability, reaction time, and yield, achieving product formation in
up to 94% yield without the need for isolating intermediates.[1]

Rationale for Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform
heating, which dramatically accelerates the rates of all three reaction steps. This allows the
entire sequence to be completed in minutes rather than hours. The one-pot nature of the
protocol minimizes solvent waste and eliminates losses associated with intermediate
purification, aligning with the principles of green chemistry.
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Microwave-Assisted One-Pot Synthesis Workflow
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Caption: High-efficiency microwave-assisted one-pot synthesis workflow.

o Step 1 (Thiourea Formation): In a designated microwave vial, add a solution of the starting 5-
aminopyrazole (1.0 equiv.) in dry tetrahydrofuran (THF, 3 mL). Cool the solution to 0 °C. Add
ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.

o Step 2 (Microwave Irradiation 1): Stir the mixture for 2 minutes at room temperature. Seal the
vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 5 minutes.

o Step 3 (Cyclization): After cooling the vial to room temperature, add 2N aqueous sodium
hydroxide (2.0 equiv.). Reseal the vessel and irradiate at 80 °C for 3 minutes.

o Step 4 (S-Methylation): After cooling again, add methyl iodide (1.0 equiv.). Reseal the vessel
and irradiate at 80 °C for 3 minutes.

o Step 5 (Work-up): After the final irradiation, cool the reaction mixture. Acidify with 2N HCI to
precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain the
final product.

Physicochemical and Spectroscopic
Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized
compound. The data presented below is a representative summary based on published values
for closely related analogs.[3]
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Description /

Property . Source
Representative Data

CAS Number 54346-18-8 [1]

Molecular Formula CeHsN4OS [1]

Molecular Weight 182.21 g/mol

Appearance White to pale yellow solid [3]

Metting Point ~203-205 °C (for 8-isopropyl 3]

analog)

1H NMR (400 MHz, DMSO-ds)

6 ~2.55 (s, 3H, SCHs), ~7.9-
8.2 (s or d, 1H, pyrazole C7-
H), ~12.7 (br s, 1H, N3-H)

[3]

13C NMR (125 MHz, DMSO-de)

& ~12.0 (SCHs), ~110-155

(pyrazole & triazine carbons),

~160.0 (C=0)

[6]

IR (neat, cm™1)

v ~1760 (strong, C=0 stretch),

~3100 (N-H stretch)

[3]

Expert Interpretation:

e 1H NMR: The sharp singlet around 2.55 ppm is the defining signal for the three protons of the

methylthio group. The proton on the pyrazole ring (C7-H) typically appears as a singlet far

downfield. The broad singlet at very high delta values (~12.7 ppm) is characteristic of the

acidic proton on the triazine ring nitrogen (N3-H).

» IR Spectroscopy: The most prominent feature is the strong absorption band around 1760

cm~1, which is unequivocally assigned to the carbonyl (C=0) stretching vibration of the

triazinone ring.

Biological Activity and Therapeutic Potential

While preliminary studies suggest general antimicrobial and anti-inflammatory properties for the

title compound, its most significant value lies in its role as a precursor to highly potent enzyme
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inhibitors.[1] The pyrazolo[1,5-a]triazine scaffold has been extensively explored in the
development of inhibitors for Thymidine Phosphorylase (TP).

Target Rationale: Thymidine Phosphorylase in Oncology

Thymidine Phosphorylase (TP) is an enzyme that catalyzes the reversible phosphorolysis of
thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[5] In the context of cancer, TP is
often overexpressed in a wide range of solid tumors. Its elevated activity is directly linked to
tumor angiogenesis—the formation of new blood vessels that supply the tumor with nutrients
and oxygen.[5] TP promotes angiogenesis by generating 2-deoxy-D-ribose, which stimulates
the production and secretion of angiogenic factors like vascular endothelial growth factor
(VEGF) and matrix metalloproteinase-9 (MMP-9).[7] Therefore, inhibiting TP is an attractive
therapeutic strategy to suppress tumor growth and metastasis.

7 N
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y Derivative )
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Caption: The role of Thymidine Phosphorylase (TP) in promoting tumor growth.

Pyrazolo[1,5-a]Jtriazines as Potent TP Inhibitors

Extensive research has demonstrated that the 2-thioxo and 2-(substituted-thio) pyrazolo[1,5-
ajtriazin-4-one scaffolds are exceptionally effective at inhibiting TP.[5] 2-
(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a direct precursor and structural analog to these
potent inhibitors.

Key Findings from SAR Studies:

The 2-thioxo-1,3-dihydro-pyrazolo[1,5-a][1][2][3]triazin-4-ones (the direct precursors to the
titte compound via methylation) exhibit significant TP inhibitory activity.[4][5]

e Aderivative in this class, compound 17p (bearing a para-substituted pentafluorosulfur group
on a C8-phenyl ring), showed an ICso value of 0.04 uM, making it approximately 800 times
more potent than the lead compound, 7-deazaxanthine (7DX).[4][5]

o Another series of 2-(substituted-thio) derivatives also showed high potency. One compound,
a 2-(5-chloro-1,3-dihydropyrimidin-2,4-dioxo-6-ylmethylthio) derivative, had an ICso of 0.36
UM.[7]

o Mechanistic Insight: Crucially, kinetic studies revealed that these potent inhibitors act via a
non-competitive or mixed-type mechanism.[5][7] This is a highly valuable finding, as it
suggests the compounds bind to an allosteric site on the TP enzyme, not the active site
where the substrate binds. Allosteric inhibitors can offer advantages in terms of selectivity
and overcoming substrate-competition-related resistance.
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Compound

Class | Target ICso Value (uM) Inhibition Type Source

Example

7-Deazaxanthine Thymidine .

(7DX) Phosphorylase 32 pM Competitive [5]
(TP)

1,3-dihydro-

pyrazolo[1,5-a][1] Thymidine

[2][3]triazin-2- Phosphorylase 0.04 uM Non-competitive [5]

thioxo-4-one (TP)

(Cmpd 17p)

2-(substituted-

] Thymidine
thio)pyrazolo[1,5- ]
o Phosphorylase 0.36 uM Mixed-type [7]
ajtriazin-4-one (TP)

derivative

Future Directions and Applications

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one stands as a validated and highly valuable
starting material for drug discovery campaigns. The future applications of this compound are
manifold:

 Library Synthesis: The efficient one-pot synthesis allows for the rapid generation of a diverse
library of C8-substituted analogs for high-throughput screening against various therapeutic
targets.

» Scaffold Hopping and Diversification: The methylthio group can be displaced by various
nucleophiles or oxidized to sulfoxide and sulfone derivatives, further expanding the chemical
space and allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.

» Exploration of Other Targets: Given the scaffold's success as a purine isostere, libraries
derived from this intermediate should be screened against other purine-binding proteins,
such as kinases, polymerases, and G-protein coupled receptors (GPCRS).
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Conclusion

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is more than a simple heterocyclic molecule; it is
a gateway to a class of compounds with profound therapeutic potential. Modern synthetic
methods, particularly microwave-assisted protocols, have made its production and
derivatization highly efficient. While the compound itself shows preliminary biological activity, its
true strength lies in its role as a foundational scaffold for potent, allosteric inhibitors of
Thymidine Phosphorylase, a key target in oncology. The insights gathered from studies on its
derivatives provide a clear roadmap for future drug development efforts, positioning this
scaffold as a continued focus for medicinal chemists and pharmacologists aiming to design
next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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